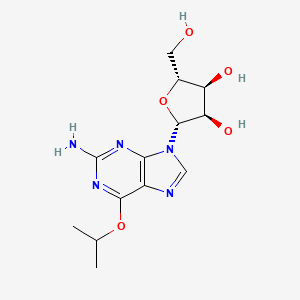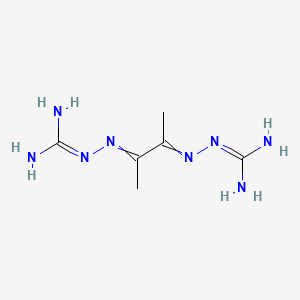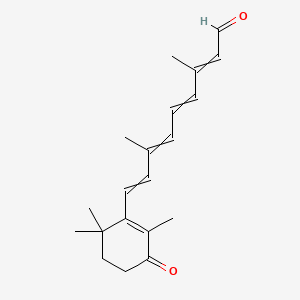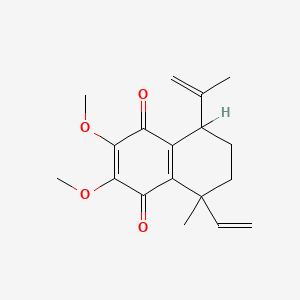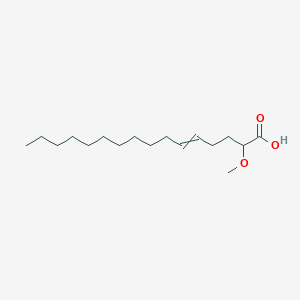
2-Methoxy-5-hexadecenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-hexadecenoic acid is a natural product found in Amphimedon compressa, Mycale laevis, and Mycale laxissima with data available.
Aplicaciones Científicas De Investigación
Discovery in Marine Sponges
2-Methoxy-5-hexadecenoic acid was identified in the phospholipids of the Caribbean sponge Tethya crypta and the sponge Spheciospongia cuspidifera. These findings are significant for understanding the unique biochemical pathways of marine organisms (Carballeira & Sepúlveda, 2006).
Biotechnological Applications
This compound has been studied in the context of controlling disease-carrying mosquitoes, specifically Culex quinquefasciatus, which is significant for public health and biotechnological applications (Whitney et al., 2000).
Antibacterial Activity
2-Methoxy-5-hexadecenoic acid shows promising antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. This indicates its potential use in medical and pharmaceutical research (Carballeira et al., 2017).
Occurrence in Other Marine Sponges
Further research into 2-methoxy-5-hexadecenoic acid has expanded its occurrence to other marine sponges, like Callyspongia fallax. This expansion of knowledge is crucial for understanding fatty acid biosynthesis in marine ecosystems (Carballeira & Pagán, 2001).
Propiedades
Nombre del producto |
2-Methoxy-5-hexadecenoic acid |
|---|---|
Fórmula molecular |
C17H32O3 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
2-methoxyhexadec-5-enoic acid |
InChI |
InChI=1S/C17H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(20-2)17(18)19/h12-13,16H,3-11,14-15H2,1-2H3,(H,18,19) |
Clave InChI |
IZQFBIOUXQEERU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC=CCCC(C(=O)O)OC |
Sinónimos |
2-M-5-HD acid 2-methoxy-5-hexadecenoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



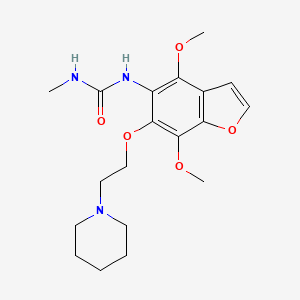
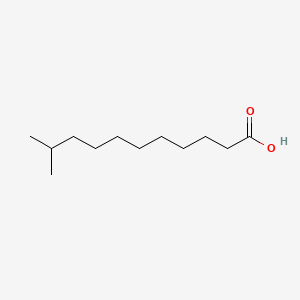
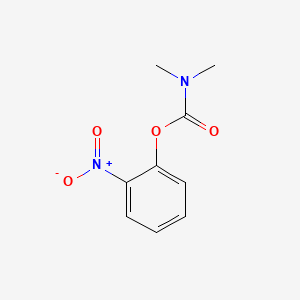
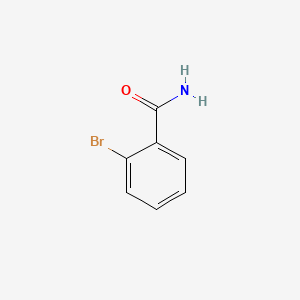
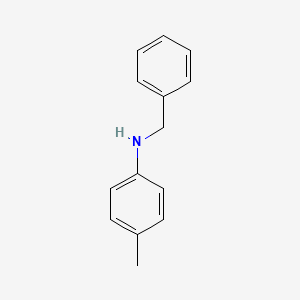
![Acetamide, N-[2-(4-nitrophenyl)ethyl]-](/img/structure/B1207804.png)
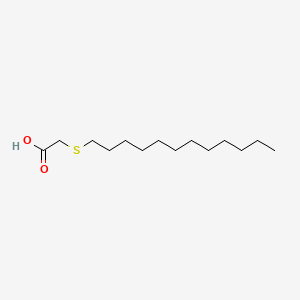
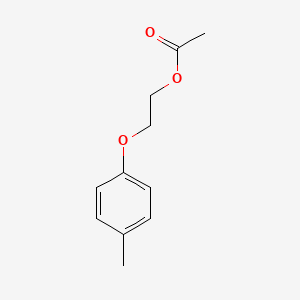
![Butyl 3-[5-(benzyloxy)-1-oxo-2,3-dihydro-1h-inden-2-yl]propanoate](/img/structure/B1207810.png)
